2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 477857-12-8
VCID: VC4229849
InChI: InChI=1S/C17H13F3N2O2S/c1-23-14-7-5-12(6-8-14)15-21-22-16(24-15)25-10-11-3-2-4-13(9-11)17(18,19)20/h2-9H,10H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C17H13F3N2O2S
Molecular Weight: 366.36

2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole

CAS No.: 477857-12-8

Cat. No.: VC4229849

Molecular Formula: C17H13F3N2O2S

Molecular Weight: 366.36

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole - 477857-12-8

Specification

CAS No. 477857-12-8
Molecular Formula C17H13F3N2O2S
Molecular Weight 366.36
IUPAC Name 2-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Standard InChI InChI=1S/C17H13F3N2O2S/c1-23-14-7-5-12(6-8-14)15-21-22-16(24-15)25-10-11-3-2-4-13(9-11)17(18,19)20/h2-9H,10H2,1H3
Standard InChI Key FIZBEYCSWWNEAL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-oxadiazole core, a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. Position 2 is substituted with a 4-methoxyphenyl group (C6H4OCH3\text{C}_6\text{H}_4\text{OCH}_3), while position 5 is functionalized with a sulfanyl-linked 3-(trifluoromethyl)benzyl group (C6H4CF3-CH2S\text{C}_6\text{H}_4\text{CF}_3\text{-CH}_2\text{S}). The trifluoromethyl group (CF3\text{CF}_3) introduces strong electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions .

Key Structural Features:

  • 1,3,4-Oxadiazole Core: Contributes to aromatic stability and serves as a scaffold for functional group attachment .

  • 4-Methoxyphenyl Group: Enhances lipophilicity and may facilitate membrane permeability due to its hydrophobic nature .

  • 3-(Trifluoromethyl)benzylsulfanyl Moiety: The CF3\text{CF}_3 group modulates electronic properties, while the sulfanyl linker (-S-\text{-S-}) offers flexibility for redox-mediated interactions .

Physicochemical Data

PropertyValueSource
Molecular FormulaC17H13F3N2O2S\text{C}_{17}\text{H}_{13}\text{F}_{3}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight366.36 g/mol
CAS Number477857-12-8
IUPAC Name2-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F
SolubilityNot publicly available

The absence of solubility data underscores the need for empirical studies to evaluate its pharmacokinetic behavior.

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions between carboxylic acid derivatives and hydrazides. For this compound, a multi-step approach is hypothesized:

  • Formation of the Oxadiazole Core:

    • Reacting 4-methoxybenzoic acid hydrazide with 3-(trifluoromethyl)benzyl thioether in the presence of phosphorus oxychloride (POCl3\text{POCl}_3) facilitates cyclodehydration, forming the 1,3,4-oxadiazole ring .

    • Alternative methods include microwave-assisted synthesis, which reduces reaction times and improves yields .

  • Functionalization:

    • Introducing the sulfanyl group via nucleophilic substitution or thiol-ene chemistry ensures precise positioning of the 3-(trifluoromethyl)benzyl moiety .

Advanced Methodologies

Recent innovations in oxadiazole synthesis emphasize green chemistry principles:

  • Catalytic Systems: Palladium-catalyzed cross-coupling reactions enable the incorporation of aryl groups at specific positions, enhancing structural diversity .

  • Photocatalytic Cyclization: Visible-light-mediated reactions using eosin Y as a catalyst offer energy-efficient routes to 2-amino-1,3,4-oxadiazoles, though adaptations for sulfanyl derivatives remain unexplored .

Research Gaps and Future Directions

Despite its structural promise, empirical data on 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole remain sparse. Key areas for investigation include:

  • In Vivo Toxicity Profiles: Systematic studies to assess acute and chronic toxicity in mammalian models.

  • Structure-Activity Relationships (SAR): Modifying the sulfanyl linker or methoxy position to optimize potency.

  • Drug Delivery Systems: Nanoformulations to overcome potential solubility limitations.

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